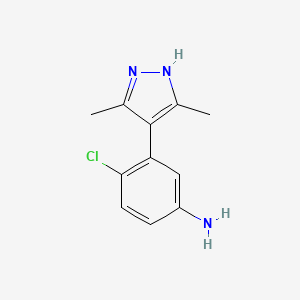![molecular formula C19H19N3S2 B2610644 1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393831-81-7](/img/structure/B2610644.png)
1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with multiple functional groups, including a thiophene, a pyrrolopyrazine, and a carbothioamide. These types of compounds are often studied for their potential applications in various fields, such as pharmaceuticals and materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Applications De Recherche Scientifique
Antidepressant Activity
Studies have synthesized and evaluated compounds structurally similar to 1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide for their antidepressant activity. The synthesis involved the reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide, leading to derivatives that showed promising antidepressant effects in preclinical models, suggesting potential therapeutic applications in mental health disorders (Mathew, Suresh, & Anbazhagan, 2014).
Anti-Tumor Agents
A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized, characterized, and evaluated for their anti-tumor activity. The compounds demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines, indicating the potential of these derivatives as anti-cancer agents (Gomha, Edrees, & Altalbawy, 2016).
Anti-Breast Cancer Agents
New pyridopyrimidinone-based thiadiazoles and pyrazolines were synthesized and evaluated as potential anti-breast cancer agents. Some synthesized compounds showed powerful activity against the MCF-7 cell line, highlighting the potential of these derivatives in the development of new anti-breast cancer medications (Gomha, Abdallah, Al-showiman, Morad, & Mabkhot, 2017).
Cytotoxicity Studies
Cytotoxicity studies on copper and Ru(η6-p-cymene) complexes of pyrazolyl thiosemicarbazones revealed that complexation with these metals significantly enhanced cytotoxicity against various cancer cell lines, suggesting a role in the development of potential cancer therapies (Dömötör et al., 2020).
Antimicrobial Agents
Compounds within this chemical class have also been explored for their antimicrobial activities. The synthesis of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives has shown good antimicrobial activities against tested microorganisms, indicating their potential use in treating microbial infections (Abdel-Wahab, Khidre, Mohamed, & El‐Hiti, 2017).
Structural and Analytical Studies
Structural studies and Hirshfeld surface analysis of similar compounds provide insights into the molecular interactions and crystal packing of these compounds, offering valuable information for the design of new molecules with enhanced biological activities (Kumara et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(4-methylphenyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3S2/c1-14-6-8-15(9-7-14)20-19(23)22-12-11-21-10-2-4-16(21)18(22)17-5-3-13-24-17/h2-10,13,18H,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWVPJPSHXLLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

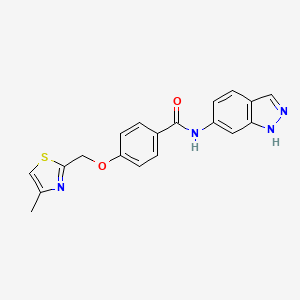



![{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2610567.png)

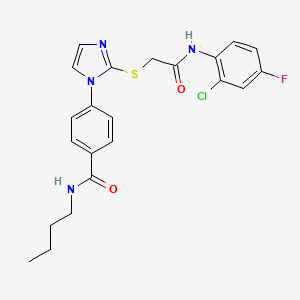
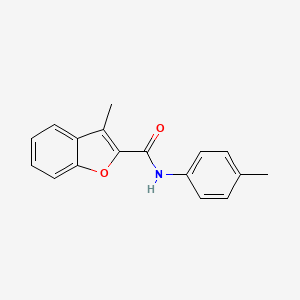
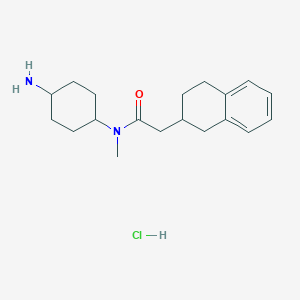
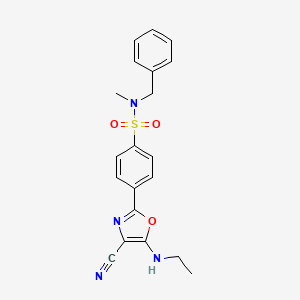
![3-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2610578.png)

